Cas no 22433-90-5 (2-bromobenzene-1,3-dicarbonitrile)

2-bromobenzene-1,3-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromoisophthalonitrile
- 1-Brom-2,6-Dicyanobenzol
- 1-bromo-2,6-dicyanobenzene
- 2-bromisonicotins
- 2-Bromisophthalonitril
- 2-bromo-4-picolinic acid
- 2-bromo4-pyridine carboxylic acid
- 2-Bromo-4-Pyridinecarboxylic Acid
- 2-bromo-isonicotinic acid
- 2-bromo-pyridine-4-carboxylic acid
- 2-Bromopyridine-4-carboxylicacid
- 4-pyridinecarboxylic acid, 2-bromo-
- AC-907
- 1,3-Benzenedicarbonitrile,2-bromo-
- 1,3-Benzenedicarbonitrile, 2-bromo-
- bromoisophthalonitrile
- AMY28140
- SCHEMBL832
- AKOS022182786
- 1-bromo-2,6-dicyanobenzen
- MFCD21604249
- Z1416174293
- DB-409210
- EN300-153074
- 2-bromobenzene-1,3-dicarbonitrile
- 22433-90-5
- 2-Bromo-1,3-benzenedicarbonitrile
- PCTWWYKFRYQMOH-UHFFFAOYSA-N
- AS-79865
- CS-0449762
-
- MDL: MFCD21604249
- Inchi: InChI=1S/C8H3BrN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H
- InChI Key: PCTWWYKFRYQMOH-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)C#N)Br)C#N
Computed Properties
- Exact Mass: 205.94796g/mol
- Surface Charge: 0
- XLogP3: 2.1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 205.94796g/mol
- Monoisotopic Mass: 205.94796g/mol
- Topological Polar Surface Area: 47.6Ų
- Heavy Atom Count: 11
- Complexity: 207
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.68±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 189-190 ºC
- Solubility: Very slightly soluble (0.207 g/l) (25 º C),
- PSA: 47.58
2-bromobenzene-1,3-dicarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B488885-100mg |
2-bromobenzene-1,3-dicarbonitrile |
22433-90-5 | 100mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-153074-1.0g |
2-bromobenzene-1,3-dicarbonitrile |
22433-90-5 | 93% | 1g |
$642.0 | 2023-05-03 | |
eNovation Chemicals LLC | Y1317052-5G |
2-bromobenzene-1,3-dicarbonitrile |
22433-90-5 | 97% | 5g |
$1460 | 2024-07-21 | |
abcr | AB543218-250 mg |
2-Bromoisophthalonitrile; . |
22433-90-5 | 250MG |
€619.60 | 2023-04-14 | ||
abcr | AB543218-1 g |
2-Bromoisophthalonitrile; . |
22433-90-5 | 1g |
€1,070.10 | 2023-04-14 | ||
TRC | B488885-10mg |
2-bromobenzene-1,3-dicarbonitrile |
22433-90-5 | 10mg |
$ 70.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D628519-50g |
2-bromoisophthalonitrile |
22433-90-5 | 95% | 50g |
$2250 | 2024-08-03 | |
eNovation Chemicals LLC | Y1317052-10G |
2-bromobenzene-1,3-dicarbonitrile |
22433-90-5 | 97% | 10g |
$2485 | 2024-07-21 | |
Enamine | EN300-153074-5.0g |
2-bromobenzene-1,3-dicarbonitrile |
22433-90-5 | 93% | 5g |
$2663.0 | 2023-05-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B914852-1g |
2-Bromoisophthalonitrile |
22433-90-5 | 95% | 1g |
1,800.00 | 2021-05-17 |
2-bromobenzene-1,3-dicarbonitrile Related Literature
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1. Hydroxydenitration by a Nef-type process; the more general caseJohn H. Gorvin J. Chem. Soc. Chem. Commun. 1976 972
-
Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee,Wan Pyo Hong J. Mater. Chem. C 2019 7 6465
Additional information on 2-bromobenzene-1,3-dicarbonitrile
Introduction to 2-bromobenzene-1,3-dicarbonitrile (CAS No. 22433-90-5)
2-bromobenzene-1,3-dicarbonitrile, identified by its Chemical Abstracts Service (CAS) number 22433-90-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a bromine substituent and two cyano groups on a benzene ring, has garnered attention due to its versatile reactivity and utility in constructing complex molecular architectures. The structural motif of 2-bromobenzene-1,3-dicarbonitrile makes it a valuable building block for the development of novel agrochemicals, dyes, and pharmaceuticals.
The bromine atom at the ortho position relative to one of the cyano groups introduces unique electronic and steric properties, enabling selective functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. This characteristic has made 2-bromobenzene-1,3-dicarbonitrile a preferred precursor in modern synthetic methodologies. Recent advancements in transition-metal-catalyzed reactions have further highlighted its importance, particularly in the construction of biaryl frameworks and heterocyclic systems.
In the pharmaceutical industry, 2-bromobenzene-1,3-dicarbonitrile serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into drug candidates has been explored for various therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The cyano groups provide handles for further derivatization, allowing chemists to modulate bioactivity through introduction of amides, carboxylic acids, or other pharmacophores. Notably, recent studies have demonstrated its role in generating novel kinase inhibitors by serving as a scaffold for hinge-binding motifs.
From an agrochemical perspective, derivatives of 2-bromobenzene-1,3-dicarbonitrile have been investigated for their potential as herbicides and fungicides. The bromine substituent enhances lipophilicity, facilitating membrane penetration in biological targets. Additionally, the cyano groups can be converted into thiols or amines, expanding the scope of possible agrochemical formulations. Research has shown promising results in developing environmentally sustainable alternatives to conventional pesticides by leveraging the reactivity of this compound.
The synthesis of 2-bromobenzene-1,3-dicarbonitrile typically involves bromination of benzene followed by cyanation at the desired positions. Advances in catalytic methods have enabled more efficient and selective routes to this intermediate. For instance, palladium-catalyzed cyanation reactions have been optimized to minimize side products and improve yields. These improvements align with the growing emphasis on green chemistry principles in industrial-scale production.
Recent publications have also explored the role of 2-bromobenzene-1,3-dicarbonitrile in material science applications. Its ability to form coordination complexes with metal ions has been exploited in designing luminescent materials and catalysts. The electron-withdrawing nature of the cyano groups enhances charge transfer processes, making it an attractive candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaics.
In conclusion,2-bromobenzene-1,3-dicarbonitrile (CAS No. 22433-90-5) is a multifaceted compound with broad utility across multiple industries. Its structural features enable diverse synthetic pathways toward high-value products in pharmaceuticals、agrochemicals、and advanced materials. As research continues to uncover new applications,this intermediate will remain a cornerstone of modern chemical synthesis.
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